

# The Core Mechanism of SR3335: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SR3335

Cat. No.: B1682619

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**SR3335**, also known as ML-176, is a potent and selective synthetic inverse agonist of the Retinoic acid receptor-related orphan receptor alpha (ROR $\alpha$ ). ROR $\alpha$  is a nuclear receptor that plays a critical role in regulating a wide array of physiological processes, including metabolism, inflammation, and circadian rhythms. As a constitutively active transcription factor, ROR $\alpha$ 's activity is modulated by ligands that can either enhance (agonists) or repress (inverse agonists) its function. **SR3335** has emerged as a valuable chemical probe to elucidate the physiological and pathophysiological roles of ROR $\alpha$ , demonstrating significant potential for therapeutic applications, particularly in the context of metabolic diseases like type 2 diabetes. This guide provides a comprehensive overview of the mechanism of action of **SR3335**, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to characterize its activity.

## Core Mechanism of Action: Selective ROR $\alpha$ Inverse Agonism

The primary mechanism of action of **SR3335** is its function as a selective partial inverse agonist of ROR $\alpha$ .<sup>[1][2]</sup> Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist reduces the constitutive activity of a receptor. ROR $\alpha$  is known to be constitutively active, meaning it promotes gene transcription even in the absence of a natural ligand. **SR3335**

directly binds to the ligand-binding domain (LBD) of ROR $\alpha$ , inducing a conformational change that leads to the dissociation of co-activator proteins and the recruitment of co-repressor complexes. This action effectively represses the basal transcriptional activity of ROR $\alpha$ .

## Molecular Interaction and Binding Affinity

**SR3335** exhibits high selectivity for ROR $\alpha$  over other nuclear receptors, including the closely related ROR $\gamma$  and LXR $\alpha$ .<sup>[2]</sup> This selectivity is crucial for its utility as a specific chemical tool to probe ROR $\alpha$  function.

| Parameter                           | Value  | Reference |
|-------------------------------------|--------|-----------|
| Binding Affinity (K <sub>i</sub> )  | 220 nM | [2]       |
| IC <sub>50</sub> (Cell-based assay) | 480 nM | [2]       |

## Key Signaling Pathways Modulated by SR3335

The inverse agonism of **SR3335** on ROR $\alpha$  leads to the modulation of several critical signaling pathways. The most well-characterized of these is the regulation of hepatic gluconeogenesis. However, the influence of **SR3335** extends to inflammatory pathways and the intricate machinery of the circadian clock.

## Regulation of Hepatic Gluconeogenesis

A primary and well-documented effect of **SR3335** is the suppression of hepatic gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate sources.<sup>[1]</sup> This is a key process in maintaining blood glucose homeostasis, and its dysregulation is a hallmark of type 2 diabetes.

ROR $\alpha$  directly regulates the expression of key gluconeogenic enzymes. By inhibiting ROR $\alpha$ , **SR3335** leads to the downregulation of:

- Glucose-6-phosphatase (G6Pase): Catalyzes the final step of gluconeogenesis.
- Phosphoenolpyruvate carboxykinase (PEPCK): A rate-limiting enzyme in the gluconeogenic pathway.

In vivo studies using diet-induced obese (DIO) mouse models have demonstrated that administration of **SR3335** leads to a significant reduction in plasma glucose levels following a pyruvate tolerance test, confirming its ability to suppress gluconeogenesis in a physiological setting.[1]



[Click to download full resolution via product page](#)

**SR3335** inhibits ROR $\alpha$ , leading to reduced gluconeogenesis.

## Modulation of Th17 Cell Differentiation

ROR $\alpha$ , along with ROR $\gamma$ t, is a key transcription factor in the differentiation of T helper 17 (Th17) cells, a subset of T cells that play a critical role in host defense against certain pathogens but are also implicated in the pathogenesis of autoimmune diseases. **SR3335** has been shown to suppress the development of Th17 cells.[3] By inhibiting ROR $\alpha$ , **SR3335** can attenuate the expression of pro-inflammatory cytokines, such as IL-17A, that are characteristic of the Th17 lineage. This suggests a potential therapeutic role for **SR3335** in autoimmune and inflammatory disorders.

## Influence on the Circadian Rhythm

The circadian clock is an internal timekeeping system that regulates a vast number of physiological processes in a 24-hour cycle. ROR $\alpha$  is a core component of the molecular clock machinery, acting as a positive regulator of the transcription of Bmal1, a central clock gene.[4] The rhythmic expression of ROR $\alpha$  contributes to the oscillatory expression of Bmal1, which in turn drives the circadian cycle. By acting as an inverse agonist of ROR $\alpha$ , **SR3335** can potentially modulate the expression of core clock genes and thereby influence circadian

rhythms. While the direct effects of **SR3335** on the circadian clock are still an area of active investigation, its interaction with a key clock component highlights its potential to impact a wide range of rhythmic physiological functions.

## Experimental Protocols

The characterization of **SR3335**'s mechanism of action has been elucidated through a series of key *in vitro* and *in vivo* experiments.

### In Vitro Assays

#### 1. Radioligand Binding Assay

- Objective: To determine the binding affinity ( $K_i$ ) of **SR3335** to the ROR $\alpha$  ligand-binding domain (LBD).
- Methodology: A competitive binding assay is performed using a radiolabeled ligand (e.g., [ $^3$ H]25-hydroxycholesterol) that is known to bind to the ROR $\alpha$  LBD. Increasing concentrations of unlabeled **SR3335** are added to compete with the radioligand for binding to the purified ROR $\alpha$  LBD. The amount of bound radioligand is measured, and the data are used to calculate the  $K_i$  value for **SR3335** using the Cheng-Prusoff equation.

#### 2. Cell-Based Chimeric Receptor Cotransfection Assay

- Objective: To determine the functional activity ( $IC_{50}$ ) of **SR3335** as an inverse agonist in a cellular context.
- Methodology: HEK293 cells are co-transfected with two plasmids: one expressing a chimeric receptor consisting of the Gal4 DNA-binding domain fused to the ROR $\alpha$  LBD, and a second reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS). In the absence of an inverse agonist, the constitutively active ROR $\alpha$  LBD drives luciferase expression. Cells are treated with increasing concentrations of **SR3335**, and the resulting decrease in luciferase activity is measured to determine the  $IC_{50}$  value.

#### 3. G6Pase Promoter-Luciferase Reporter Assay

- Objective: To confirm the inhibitory effect of **SR3335** on the transcriptional activity of full-length ROR $\alpha$  on a target gene promoter.
- Methodology: HepG2 cells are co-transfected with a plasmid expressing full-length ROR $\alpha$  and a luciferase reporter plasmid driven by the G6Pase promoter, which contains ROR response elements (ROREs). Cells are treated with **SR3335** (e.g., 5  $\mu$ M), and the resulting suppression of luciferase activity is measured.

## In Vivo Studies

### 1. Pharmacokinetic Studies in Mice

- Objective: To determine the pharmacokinetic profile of **SR3335**.
- Methodology: C57BL/6 mice are administered a single intraperitoneal (i.p.) injection of **SR3335** (e.g., 10 mg/kg). Blood samples are collected at various time points post-injection (e.g., 0.25, 0.5, 1, 2, 4, and 8 hours). Plasma concentrations of **SR3335** are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

### 2. Pyruvate Tolerance Test in Diet-Induced Obese (DIO) Mice

- Objective: To assess the in vivo efficacy of **SR3335** in suppressing hepatic gluconeogenesis.
- Methodology: DIO mice are treated with **SR3335** (e.g., 15 mg/kg, twice daily, i.p.) or vehicle for a specified period (e.g., 6 days). Following a fasting period, a bolus of pyruvate (a gluconeogenic substrate) is administered via i.p. injection. Blood glucose levels are measured at baseline and at various time points after the pyruvate challenge (e.g., 15, 30, and 60 minutes). A significant reduction in the glucose excursion in the **SR3335**-treated group compared to the vehicle group indicates suppression of gluconeogenesis.

[Click to download full resolution via product page](#)Experimental workflow for the characterization of **SR3335**.

## Quantitative Data Summary

| Experiment                       | Model                         | Treatment                                 | Outcome                                        | Result                                                   | Reference |
|----------------------------------|-------------------------------|-------------------------------------------|------------------------------------------------|----------------------------------------------------------|-----------|
| G6Pase Promoter-Luciferase Assay | HepG2 cells                   | 5 $\mu$ M SR3335                          | Suppression of transcription                   | Significant suppression ( $p < 0.05$ )                   | [5]       |
| mRNA Expression                  | HepG2 cells                   | 5 $\mu$ M SR3335                          | Suppression of G6Pase and PEPCK mRNA           | Significant suppression ( $p < 0.05$ )                   | [5]       |
| Pharmacokinetics                 | C57BL/6 mice                  | 10 mg/kg SR3335 (i.p.)                    | Plasma concentration                           | Peak of ~9 $\mu$ M at 0.5h; >360 nM at 4h                | [5]       |
| Pyruvate Tolerance Test          | Diet-Induced Obese (DIO) mice | 15 mg/kg SR3335 (b.i.d., i.p. for 6 days) | Plasma glucose levels after pyruvate challenge | Significantly lower at 15, 30, and 60 min ( $p < 0.05$ ) | [1]       |
| Th17 Cell Differentiation        | Mouse naïve CD4+ T cells      | SR3335                                    | IL-17A expression                              | Dose-dependent decrease                                  | [3]       |

## Conclusion

**SR3335** is a selective ROR $\alpha$  inverse agonist that effectively suppresses the constitutive activity of this nuclear receptor. Its mechanism of action is centered on its ability to bind to the ROR $\alpha$  LBD, leading to the recruitment of co-repressors and the subsequent downregulation of ROR $\alpha$  target genes. This has profound effects on key physiological processes, most notably a significant reduction in hepatic gluconeogenesis through the repression of G6Pase and PEPCK. Furthermore, **SR3335**'s influence on Th17 cell differentiation and its potential to modulate the circadian clock underscore the broad therapeutic potential of targeting ROR $\alpha$ . The detailed experimental protocols and quantitative data presented in this guide provide a

solid foundation for researchers and drug development professionals to further explore the utility of **SR3335** and other ROR $\alpha$  modulators in various disease contexts.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Identification of SR3335 (ML-176): a synthetic ROR $\alpha$  selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Genetic and pharmacological inhibition of the nuclear receptor ROR $\alpha$  regulates TH17 driven inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lack of Bmal1 leads to changes in rhythmicity and impairs motivation towards natural stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [The Core Mechanism of SR3335: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1682619#what-is-the-mechanism-of-action-of-sr3335>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)